molecular formula C19H24 B1581528 Dimesitylmethane CAS No. 733-07-3

Dimesitylmethane

Cat. No.: B1581528
CAS No.: 733-07-3
M. Wt: 252.4 g/mol
InChI Key: ZQYQPPLKPFBKLD-UHFFFAOYSA-N
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Description

Dimesitylmethane, also known as 1,1’-methylenebis[2,4,6-trimethylbenzene], is an organic compound with the molecular formula C₁₉H₂₄. It is characterized by two mesityl groups (2,4,6-trimethylphenyl) connected by a methylene bridge. This compound is notable for its stability and unique structural properties, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimesitylmethane can be synthesized through the reaction of mesitylene with paraformaldehyde in the presence of formic acid. The process involves heating the mixture to 80°C and maintaining it under reflux for several hours. The crude product is then purified through a series of washing and recrystallization steps .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key steps involve the use of large-scale reactors and efficient purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dimesitylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield mesityl ketones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups .

Scientific Research Applications

Dimesitylmethane has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Its derivatives are used in the study of enzyme mechanisms and as probes for biological systems.

    Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of dimesitylmethane involves its interaction with various molecular targets. Its mesityl groups can engage in π-π interactions and hydrogen bonding, influencing the behavior of the compound in different environments. These interactions are crucial in its role as a ligand and in its biological applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its stability and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications .

Properties

IUPAC Name

1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24/c1-12-7-14(3)18(15(4)8-12)11-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYQPPLKPFBKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223529
Record name 1,1'-Methylenebis(2,4,6-trimethylbenzene)
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Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733-07-3
Record name 1,3,5-Trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=733-07-3
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Record name 1,1'-Methylenebis(2,4,6-trimethylbenzene)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 733-07-3
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Record name 733-07-3
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Record name 1,1'-Methylenebis(2,4,6-trimethylbenzene)
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Record name 1,1'-methylenebis[2,4,6-trimethylbenzene]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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